(S)-Canocapavir, also known as ZM-H1505R, is a novel antiviral compound designed specifically to target the hepatitis B virus (HBV). It belongs to a class of drugs known as capsid assembly modulators, which play a crucial role in disrupting the viral replication cycle by interfering with the assembly of the HBV core protein. This compound has shown promising results in clinical trials, particularly in its ability to reduce viral load and improve safety profiles in patients with chronic hepatitis B.
(S)-Canocapavir is classified as a capsid assembly modulator of the empty type (CAM-E). This classification indicates that it promotes the formation of non-functional HBV capsids that lack viral genetic material, thereby inhibiting the replication process of the virus. The compound's unique pyrazole structure distinguishes it from other capsid assembly modulators, which can be categorized into two classes: Class I (CAM-A) and Class II (CAM-E) .
The synthesis of (S)-Canocapavir involves several key steps that utilize organic chemistry techniques to construct its pyrazole-based structure. While specific synthetic routes are proprietary, general methods for synthesizing such compounds typically include:
Technical details regarding yield percentages, reaction conditions, and catalysts used in these processes are often documented in patent literature or pharmaceutical research publications.
(S)-Canocapavir features a distinctive molecular structure characterized by its pyrazole core. The molecular formula is C₁₄H₁₈N₄O₂S, and its molecular weight is approximately 302.38 g/mol. The structural representation includes:
(S)-Canocapavir undergoes several chemical reactions relevant to its mechanism of action against HBV:
The detailed kinetics of these reactions can be studied through in vitro assays measuring binding affinity and capsid formation efficiency.
The mechanism by which (S)-Canocapavir exerts its antiviral effects involves several critical steps:
Data from clinical studies indicate that treatment with (S)-Canocapavir results in significant declines in serum levels of HBV DNA and other viral markers .
Relevant studies have characterized these properties through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
(S)-Canocapavir has significant potential applications in treating chronic hepatitis B virus infections. Its primary scientific uses include:
Clinical trials have demonstrated its efficacy and safety profile, making it a candidate for further development as a therapeutic agent against HBV .
Hepatitis B Virus (HBV) is a hepatotropic DNA virus replicating via reverse transcription of pregenomic RNA (pgRNA) within nucleocapsids. The core protein (HBc), a 183/185-residue polypeptide (genotype-dependent), comprises an N-terminal assembly domain (NTD, residues 1–140) and a C-terminal domain (CTD, residues 150–183/185) connected by a conserved linker region (residues 141–149) [2] [5]. The NTD mediates dimerization and self-assembly into icosahedral capsids, while the CTD’s arginine-rich motifs regulate pgRNA packaging and viral DNA synthesis through phosphorylation-dependent conformational changes [2] [8].
HBc drives capsid assembly by forming dimers that oligomerize around pgRNA and polymerase complexes. A hydrophobic pocket at the dimer-dimer interface serves as a critical allosteric site for Core Protein Allosteric Modulators (CpAMs) [2] [5]. (S)-Canocapavir binds this pocket, disrupting HBc polymerization kinetics and pgRNA encapsidation. This results in non-infectious "empty" capsids devoid of genetic material, effectively halting viral replication [2] [4].
Recent studies highlight the HBc linker’s virological significance. Its sequence resembles a PP2A phosphatase regulatory subunit binding motif, suggesting a role in modulating HBc phosphorylation states [2] [5]. (S)-Canocapavir uniquely induces a conformational shift exposing the linker’s C-terminus on capsid surfaces. This exposure—mimicked by the V124W HBc mutation—alters interactions with host factors (e.g., Alix protein) and viral envelope proteins, impairing virion assembly and secretion [2] [4] [5].
Table 1: Key Functional Domains of HBV Core Protein (HBc)
Domain | Residues | Function | Impact of (S)-Canocapavir |
---|---|---|---|
N-Terminal (NTD) | 1–140 | Capsid assembly via dimerization | Binds hydrophobic pocket; induces aberrant capsid assembly |
Linker Region | 141–149 | Regulates phosphorylation; recruits PP2A; modulates secretion | Induces conformational exposure; disrupts envelopment |
C-Terminal (CTD) | 150–183/185 | pgRNA packaging via phosphorylation-dependent nucleic acid binding | Indirectly affects CTD accessibility via allostery |
Capsid assembly is pivotal for HBV persistence. Mature nucleocapsids deliver relaxed circular DNA (rcDNA) to the nucleus, replenishing the covalently closed circular DNA (cccDNA) pool—the episomal transcriptional template resistant to current antivirals [2] [8] [10]. cccDNA persistence underlies chronic infection, driving viral rebound after therapy cessation.
(S)-Canocapavir exerts multimodal suppression:
CpAMs are classified by capsid morphology:
Table 2: Comparing CpAM Classes and (S)-Canocapavir
Feature | Type I (CAM-A) | Type II (CAM-E) | (S)-Canocapavir |
---|---|---|---|
Representative Agents | Bay 41-4109, GLS4 | NVR3-778, JNJ-6379 | ZM-H1505R |
Capsid Morphology | Aberrant polymers | Empty "normal" capsids | Empty capsids with exposed linker |
Primary Antiviral Effect | HBc degradation | pgRNA packaging block | Packaging block + secretion inhibition |
Linker Conformational Change | No | No | Yes (V124W mimicry) |
Conventional HBV therapies include nucleos(t)ide analogs (NAs) and pegylated interferon-α (PEG-IFNα):
(S)-Canocapavir addresses these gaps by directly targeting capsid assembly—a node upstream of polymerase activity. Phase Ib data show 28-day monotherapy reduces:
This underscores its potential to deepen antiviral responses alongside NAs, targeting both replication and antigen production.
Table 3: Comparing HBV Therapeutics and (S)-Canocapavir
Therapeutic Class | Mechanism | Impact on cccDNA/HBsAg | (S)-Canocapavir Advantage |
---|---|---|---|
Nucleos(t)ide Analogs | Polymerase inhibition | Minimal reduction | Targets capsid assembly; depletes cccDNA source |
PEG-IFNα | Immune activation | Moderate HBsAg reduction | Direct antiviral effect without immunotoxicity |
CpAMs | Capsid assembly modulation | Moderate pgRNA/HBcrAg reduction | Multimodal: packaging + secretion block |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0